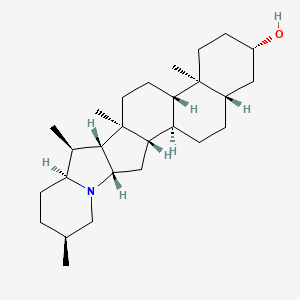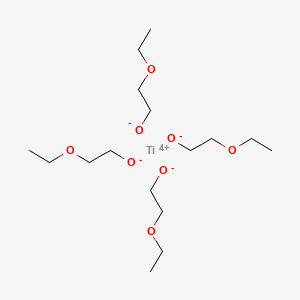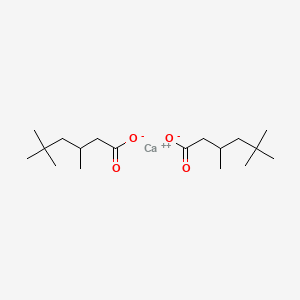
Calcium 3,5,5-trimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H34CaO4 and a molecular weight of 354.53816 g/mol . It is a calcium salt of 3,5,5-trimethylhexanoic acid, known for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 3,5,5-trimethylhexanoate can be synthesized through the reaction of 3,5,5-trimethylhexanoic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Calcium 3,5,5-trimethylhexanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with various metal ions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Complexation Reactions: These reactions typically occur in aqueous solutions with metal salts like copper(II) sulfate or iron(III) chloride.
Major Products Formed
Substitution Reactions: The major products are derivatives of 3,5,5-trimethylhexanoic acid, such as esters or amides.
Complexation Reactions: The major products are metal complexes that can be used in various catalytic and material science applications.
Scientific Research Applications
Calcium 3,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other calcium-containing compounds.
Biology: Investigated for its potential role in calcium signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential use in drug formulations and as a calcium supplement.
Industry: Utilized in the production of lubricants, plasticizers, and as a stabilizer in various polymeric materials
Mechanism of Action
The mechanism of action of calcium 3,5,5-trimethylhexanoate involves its dissociation into calcium ions and 3,5,5-trimethylhexanoate anions in solution. The calcium ions play a crucial role in various biochemical pathways, including signal transduction and muscle contraction. The 3,5,5-trimethylhexanoate anions can interact with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Calcium Acetate: Another calcium salt used in similar applications but with different solubility and reactivity properties.
Calcium Propionate: Commonly used as a preservative in the food industry, differing in its biological activity and industrial applications.
Calcium Gluconate: Widely used in medicine as a calcium supplement, with different pharmacokinetics and bioavailability compared to calcium 3,5,5-trimethylhexanoate
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various metal ions and its role in specialized industrial applications set it apart from other calcium salts .
Properties
CAS No. |
64216-15-5 |
|---|---|
Molecular Formula |
C18H34CaO4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
calcium;3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Ca/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
HTIMJOMXENVRPZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


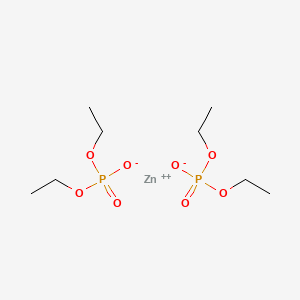
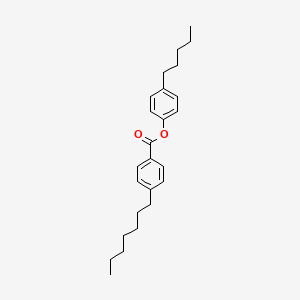
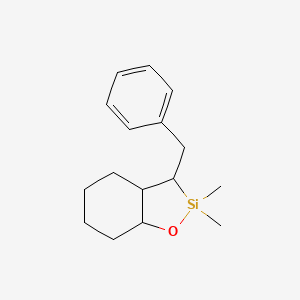
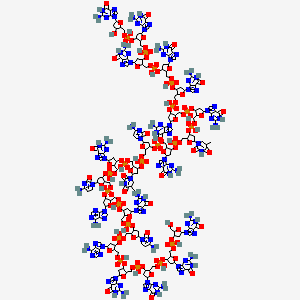
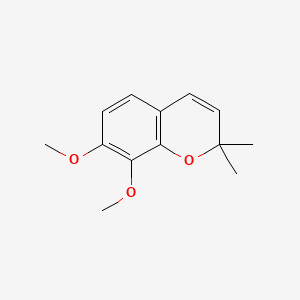


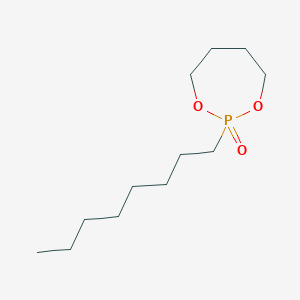
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
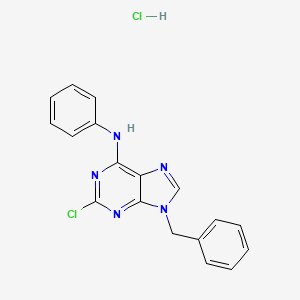
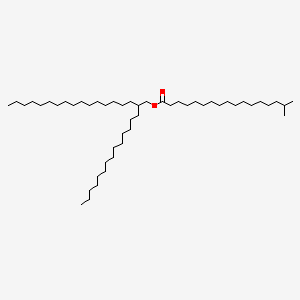
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
